molecular formula C15H14Cl2N2O2 B5024685 2-(2,4-dichlorophenoxy)-N-(2-pyridinylmethyl)propanamide

2-(2,4-dichlorophenoxy)-N-(2-pyridinylmethyl)propanamide

Cat. No. B5024685
M. Wt: 325.2 g/mol
InChI Key: JKUMEKBDRCNTAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(2,4-dichlorophenoxy)-N-(2-pyridinylmethyl)propanamide involves multi-step chemical processes, starting from basic raw materials like 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine. The synthesis aims to create a racemic compound with specific structural features, often involving the use of cyclic reagents like bromine to achieve the desired chemical architecture (Xue Si, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is determined using techniques like single-crystal X-ray diffraction analysis. These structures often exhibit monoclinic space groups with specific dimensions and angles, highlighting the complex intermolecular hydrogen bonds that stabilize the crystal structure (Liu et al., 2008).

Chemical Reactions and Properties

The chemical reactions involving compounds like this compound include processes like Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, leading to key intermediates for the synthesis of efficient herbicides. The overall yields of these reactions are optimized to enhance efficiency (Zuo Hang-dong, 2010).

Physical Properties Analysis

The physical properties of compounds structurally related to this compound, such as crystallographic data, reflect their complex nature. These compounds often exhibit significant herbicidal activity, highlighting their potential utility in agricultural applications. The crystallographic data include parameters such as the space group, cell dimensions, and volume, providing insights into the compound's physical characteristics (Liu et al., 2008).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-10(21-14-6-5-11(16)8-13(14)17)15(20)19-9-12-4-2-3-7-18-12/h2-8,10H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUMEKBDRCNTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=N1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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